3-(4-ethoxyphenyl)-3-hydroxy-7-(3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile
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Overview
Description
3-(4-Ethoxyphenyl)-3-hydroxy-7-(3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-3-hydroxy-7-(3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile can be achieved through a multi-component reaction. One common method involves the use of cyanoacetohydrazide, various acetophenones, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine hydrochloride in ethanol under reflux conditions . This reaction sequence includes domino N,S-acetal formation, Knoevenagel condensation, Michael reaction, imine-enamine tautomerization, and N-cyclization .
Industrial Production Methods
the principles of green chemistry, such as the use of non-toxic solvents and energy-efficient processes, are often applied to optimize the synthesis for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)-3-hydroxy-7-(3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like sodium hypochlorite.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite in ethanol at room temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further explored for their biological activities .
Scientific Research Applications
3-(4-Ethoxyphenyl)-3-hydroxy-7-(3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-3-hydroxy-7-(3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: These compounds share a similar core structure and exhibit a broad spectrum of pharmacological activities.
Triazolopyridines: Known for their antibacterial, antithrombotic, and anti-inflammatory properties.
Thiadiazolopyrimidines: Display antimicrobial and anticancer activities.
Uniqueness
3-(4-Ethoxyphenyl)-3-hydroxy-7-(3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is unique due to its specific substitution pattern and the presence of both ethoxy and methoxy groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C23H22N2O4S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-3-hydroxy-7-(3-methoxyphenyl)-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C23H22N2O4S/c1-3-29-17-9-7-16(8-10-17)23(27)14-30-22-20(13-24)19(12-21(26)25(22)23)15-5-4-6-18(11-15)28-2/h4-11,19,27H,3,12,14H2,1-2H3 |
InChI Key |
IDQWDWOKXFKKPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(CSC3=C(C(CC(=O)N32)C4=CC(=CC=C4)OC)C#N)O |
Origin of Product |
United States |
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